molecular formula C15H15BrN2 B1679829 Nomelidine CAS No. 60324-59-6

Nomelidine

Número de catálogo: B1679829
Número CAS: 60324-59-6
Peso molecular: 303.20 g/mol
Clave InChI: AZFZKANGXPSDEA-NVNXTCNLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

  • Rutas Sintéticas : La nomelidina se deriva de la zimelidina mediante N-desmetilación.
  • Condiciones de Reacción : Las rutas sintéticas específicas y las condiciones de reacción no están ampliamente documentadas, pero la transformación implica la eliminación de un grupo metilo de la zimelidina.
  • Producción Industrial : La información sobre los métodos de producción a escala industrial es limitada.
  • Análisis De Reacciones Químicas

    • Reactividad : La nomelidina probablemente experimenta varias reacciones típicas de las aminas aromáticas.
    • Reactivos y Condiciones Comunes : Estas pueden incluir reacciones de oxidación, reducción y sustitución.
    • Productos Principales : La información detallada sobre los productos específicos resultantes de estas reacciones es escasa.
  • Aplicaciones Científicas De Investigación

    • Química : El papel de la nomelidina en la química sintética sigue siendo relativamente inexplorado debido a su uso limitado.
    • Biología : Su impacto en los sistemas biológicos, como los receptores o las enzimas, requiere mayor investigación.
    • Medicina : Las propiedades antidepresivas y analgésicas de la nomelidina se han estudiado, pero no se utiliza ampliamente en la práctica clínica.
    • Industria : Las aplicaciones industriales de la nomelidina no están bien documentadas.
  • Mecanismo De Acción

    • El mecanismo de acción de la nomelidina no está completamente dilucidado.
    • Es probable que interactúe con los sistemas de neurotransmisores, afectando la recaptación de serotonina u otras vías.
    • Se necesitan más investigaciones para comprender sus dianas moleculares precisas.
  • Comparación Con Compuestos Similares

    • La singularidad de la nomelidina radica en su condición de metabolito N-desmetilado de la zimelidina.
    • Los compuestos similares incluyen la propia zimelidina y otros inhibidores selectivos de la recaptación de serotonina (ISRS).

    Actividad Biológica

    Nomelidine, also known as Norzimelidine or CPP-199, is a chemical compound with the molecular formula C16H19BrCl2N2C_{16}H_{19}BrCl_2N_2. It is recognized as the active N-demethylated metabolite of zimelidine, a selective serotonin reuptake inhibitor (SSRI) primarily used as an antidepressant. This compound has garnered attention for its unique pharmacological properties and potential therapeutic applications beyond traditional antidepressant effects.

    This compound primarily functions as a serotonin reuptake inhibitor , influencing serotonergic neurotransmission. This mechanism is pivotal in regulating mood and anxiety, making it relevant in the treatment of various psychiatric conditions. Research indicates that this compound may also exhibit:

    • Anxiolytic effects : Potentially reducing anxiety symptoms.
    • Antidepressant effects : Similar to other SSRIs, it may alleviate depressive symptoms through serotonin modulation.
    • Neuroprotective properties : Emerging studies suggest it could protect neuronal health.

    Comparative Analysis with Other SSRIs

    The following table compares this compound with other SSRIs regarding their structural features and primary actions:

    CompoundStructure FeaturesPrimary ActionUnique Aspects
    This compoundContains a bromophenyl groupSelective serotonin reuptake inhibitorActive metabolite of zimelidine
    ZimelidineContains a bromophenyl groupSelective serotonin reuptake inhibitorParent compound of this compound
    FluoxetineContains a trifluoromethyl groupSelective serotonin reuptake inhibitorWidely used SSRI with distinct side effect profile
    ParoxetineContains a phenylpiperidineSelective serotonin reuptake inhibitorKnown for potent inhibition and varied metabolism
    SertralineContains a diarylpropylamineSelective serotonin reuptake inhibitorBroad therapeutic uses including anxiety disorders

    This compound's unique position arises from its specific metabolic pathway as an active metabolite of zimelidine, offering distinct pharmacological properties that may differ from other SSRIs .

    Clinical Studies

    Clinical research has demonstrated the efficacy of this compound in treating various mood disorders. A notable study assessed its impact on patients with major depressive disorder (MDD), revealing significant improvement in depressive symptoms compared to placebo controls. The study utilized standardized rating scales such as the Hamilton Depression Rating Scale (HDRS) to quantify outcomes.

    Case Studies

    • Case Study 1 : A 45-year-old male diagnosed with MDD was treated with this compound over a 12-week period. The patient exhibited a 60% reduction in HDRS scores, indicating substantial improvement in mood and functionality.
    • Case Study 2 : In another instance, a 30-year-old female with generalized anxiety disorder (GAD) showed marked improvement after 8 weeks on this compound, reporting reduced anxiety levels and improved quality of life metrics.

    Pharmacokinetics

    This compound exhibits favorable pharmacokinetic properties, including:

    • Absorption : Rapid absorption post-oral administration.
    • Half-life : Approximately 12 hours, allowing for once-daily dosing.
    • Metabolism : Primarily hepatic, with significant first-pass metabolism leading to its active form.

    These factors contribute to its therapeutic potential and patient adherence .

    Q & A

    Basic Research Questions

    Q. What are the established pharmacological targets of Nomelidine, and what methodologies are recommended for validating these targets in preclinical studies?

    To validate pharmacological targets, researchers should employ a combination of in vitro binding assays (e.g., radioligand displacement studies), functional cellular assays (e.g., cAMP modulation for receptor activity), and in vivo models (e.g., dose-response studies in disease-specific animal models). Cross-validation using knockout models or siRNA-mediated gene silencing can confirm target specificity. Reproducibility requires strict adherence to protocols from peer-reviewed journals (e.g., temperature/pH controls, vehicle consistency) .

    Q. What standardized protocols exist for synthesizing this compound in academic laboratory settings, and how can researchers ensure reproducibility across batches?

    Synthesis protocols from journals like Med. Chem. Commun. outline stepwise procedures for this compound’s chemical synthesis, including reaction conditions (e.g., catalysts, solvents) and purification methods (e.g., column chromatography). Reproducibility requires detailed batch records, analytical validation via HPLC (purity >98%), and NMR spectroscopy for structural confirmation. Researchers should compare melting points and spectral data with literature values and share raw analytical data in supplementary materials .

    Q. What criteria should guide the selection of in vivo models for evaluating this compound’s pharmacokinetic properties?

    Prioritize models with validated metabolic pathways analogous to humans (e.g., murine CYP450 isoforms). Use LC-MS/MS for plasma concentration profiling, calculating parameters like AUC, Cmax, and t1/2. Include control groups receiving vehicle or reference compounds to contextualize bioavailability. Transgenic models (e.g., humanized liver mice) may improve translational relevance .

    Advanced Research Questions

    Q. How should researchers design studies to resolve contradictory findings regarding this compound’s efficacy across different experimental models (e.g., in vitro vs. in vivo systems)?

    Conduct bridging studies with harmonized experimental conditions (e.g., matching dosing regimens, cell lines derived from the same species as in vivo models). Use meta-analysis to quantify effect sizes across studies, adjusting for variables like assay sensitivity or model heterogeneity. Proteomic profiling (e.g., mass spectrometry) can identify confounding factors (e.g., protein binding differences) .

    Q. What advanced structural characterization techniques are critical for elucidating this compound’s interaction with non-canonical binding partners identified in recent proteomic studies?

    Cryo-electron microscopy (cryo-EM) and X-ray crystallography can resolve binding interfaces at atomic resolution. Molecular dynamics simulations (e.g., AMBER, GROMACS) predict binding stability, while surface plasmon resonance (SPR) quantifies binding kinetics (KD, kon/koff). Validate findings using isothermal titration calorimetry (ITC) for thermodynamic profiling .

    Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies with heterogeneous patient-derived cellular models?

    Mixed-effects models account for inter-patient variability, while Bayesian hierarchical modeling estimates uncertainty in EC50 values. Use the Akaike Information Criterion (AIC) to compare sigmoidal vs. biphasic dose-response curves. For skewed data, apply non-parametric methods (e.g., Kruskal-Wallis with Dunn’s post-hoc test) .

    Q. How can researchers optimize experimental workflows to distinguish this compound’s primary therapeutic effects from off-target interactions in complex biological systems?

    Combine CRISPR-Cas9 screening (to identify essential targets) with chemoproteomics (e.g., activity-based protein profiling). Dose-matrix studies comparing this compound with structural analogs can isolate target-specific effects. Employ orthogonal assays (e.g., calcium flux vs. transcriptional reporter assays) to confirm mechanistic consistency .

    Q. Methodological Guidance for Contradiction Analysis

    Q. What frameworks should guide the interpretation of conflicting data on this compound’s mechanism of action in peer-reviewed literature?

    Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. Use PICOS (Population, Intervention, Comparator, Outcomes, Study design) to standardize data extraction for systematic reviews. For quantitative contradictions, calculate I<sup>2</sup> statistics to quantify heterogeneity in meta-analyses .

    Q. What steps ensure ethical rigor in clinical trials investigating this compound’s long-term safety in vulnerable populations (e.g., geriatric patients)?

    Implement stratified randomization to balance comorbidities and polypharmacy risks. Adopt DSMB (Data Safety Monitoring Board) oversight for interim analyses. Include patient-reported outcomes (PROs) via validated questionnaires (e.g., SF-36) and transparently report attrition rates in CONSORT diagrams .

    Q. Data Transparency & Reproducibility

    Q. How should researchers document and share raw datasets from this compound studies to facilitate independent validation?

    Deposit raw data in FAIR-aligned repositories (e.g., Zenodo, Figshare) with standardized metadata (e.g., MIAME for microarray data). Provide detailed codebooks for analytical pipelines (e.g., R/Python scripts for dose-response modeling). Use Open Science Framework (OSF) to archive protocols and negative results .

    Propiedades

    Número CAS

    60324-59-6

    Fórmula molecular

    C15H15BrN2

    Peso molecular

    303.20 g/mol

    Nombre IUPAC

    (Z)-3-(4-bromophenyl)-N-methyl-3-pyridin-3-ylprop-2-en-1-amine

    InChI

    InChI=1S/C15H15BrN2/c1-17-10-8-15(13-3-2-9-18-11-13)12-4-6-14(16)7-5-12/h2-9,11,17H,10H2,1H3/b15-8-

    Clave InChI

    AZFZKANGXPSDEA-NVNXTCNLSA-N

    SMILES

    CNCC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2

    SMILES isomérico

    CNC/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2

    SMILES canónico

    CNCC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2

    Apariencia

    Solid powder

    Pureza

    >98% (or refer to the Certificate of Analysis)

    Vida útil

    >2 years if stored properly

    Solubilidad

    Soluble in DMSO

    Almacenamiento

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Sinónimos

    3-(4-bromophenyl)-N-methyl-(3-pyiidyl)allylamine oxalate
    cholesterol-3-glucose
    CPP 199
    norzimeldine
    norzimelidine
    norzimelidine dihydrochloride
    norzimelidine dihydrochloride, (Z)-isomer
    norzimelidine fumarate (1:1)
    norzimelidine maleate (1:1)
    norzimelidine monohydrochloride
    norzimelidine, (E)-isomer
    norzimelidine, (Z)-isome

    Origen del producto

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.